N-(2-hydroxyphenyl)-2,4-dinitrobenzamide
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Overview
Description
N-(2-hydroxyphenyl)-2,4-dinitrobenzamide is an organic compound characterized by the presence of a benzamide group substituted with hydroxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2,4-dinitrobenzamide typically involves the nitration of 2-hydroxybenzamide followed by the introduction of the nitro groups at specific positions on the benzene ring. The reaction conditions often include the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyphenyl)-2,4-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the nitro groups, resulting in different chemical and biological properties.
2-hydroxy-5-nitrophenylacetamide: Contains a single nitro group, leading to different reactivity and applications.
Uniqueness
N-(2-hydroxyphenyl)-2,4-dinitrobenzamide is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and potential applications. The combination of hydroxy and nitro groups provides a versatile platform for various chemical transformations and biological activities.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2,4-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O6/c17-12-4-2-1-3-10(12)14-13(18)9-6-5-8(15(19)20)7-11(9)16(21)22/h1-7,17H,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQOJYMXOROBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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